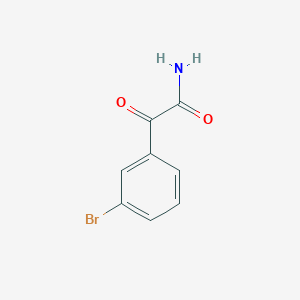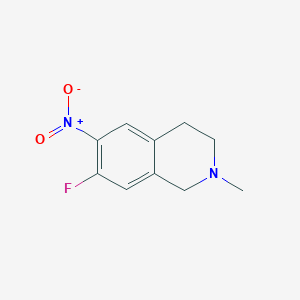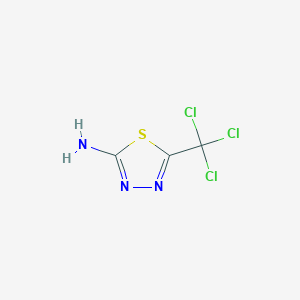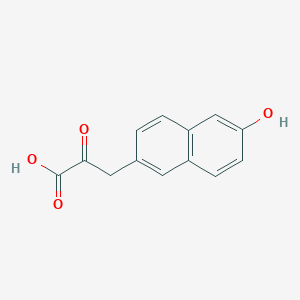![molecular formula C9H7ClIN3O B15334554 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)
2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro and iodo substitution on a nicotinonitrile backbone, along with a propan-2-ylideneaminooxy group. Its molecular formula is C9H7ClIN3O.
Métodos De Preparación
The synthesis of 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: Starting with a suitable pyridine derivative, nitration is performed to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Diazotization: The amine is converted to a diazonium salt.
Iodination: The diazonium salt undergoes iodination to introduce the iodine atom.
Chlorination: Chlorination is performed to introduce the chlorine atom.
Formation of the propan-2-ylideneaminooxy group: This step involves the reaction of the intermediate with an appropriate reagent to introduce the propan-2-ylideneaminooxy group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently .
Análisis De Reacciones Químicas
2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a different aryl or vinyl group using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl or a substituted vinyl compound .
Aplicaciones Científicas De Investigación
2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of kinases or other regulatory proteins .
Comparación Con Compuestos Similares
Similar compounds to 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile include:
2-Chloro-5-iodopyridine: This compound shares the chloro and iodo substitutions but lacks the propan-2-ylideneaminooxy group, making it less versatile in certain reactions.
2-Chloro-4-iodo-5-methylpyridine: This compound has a similar structure but with a methyl group instead of the propan-2-ylideneaminooxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a broader range of chemical reactions and applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H7ClIN3O |
|---|---|
Peso molecular |
335.53 g/mol |
Nombre IUPAC |
2-chloro-5-iodo-4-(propan-2-ylideneamino)oxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7ClIN3O/c1-5(2)14-15-8-6(3-12)9(10)13-4-7(8)11/h4H,1-2H3 |
Clave InChI |
RWFGTYTZDWKZBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOC1=C(C(=NC=C1I)Cl)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Fluorophenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15334471.png)




![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)

![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)
![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)



![2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334558.png)

